molecular formula C4H6O4S B1683132 Thiodiglycolic acid CAS No. 123-93-3

Thiodiglycolic acid

Cat. No.: B1683132
CAS No.: 123-93-3
M. Wt: 150.16 g/mol
InChI Key: UVZICZIVKIMRNE-UHFFFAOYSA-N
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Description

Thiodiglycolic acid, also known as 2,2’-thiodiacetic acid, is an organic compound with the molecular formula C4H6O4S. It is a derivative of thiodiacetic acid and is characterized by the presence of two carboxylic acid groups and a sulfur atom. This compound is known for its corrosive properties and is used in various industrial and scientific applications .

Mechanism of Action

Target of Action

Thiodiglycolic acid (TDGA) is a sulfur donor ligand with an amide group and a carboxyl group connected by a thioether chain . It is known to interact with various targets, including metal ions . .

Mode of Action

TDGA is a reducing agent, especially at higher pH. It oxidizes to the corresponding disulfide (2-[(carboxymethyl)disulfanyl]acetic acid or dithis compound):

HSCH2CO2H+"O"→[SCH2CO2H]2+H2O2 \, HSCH_2CO_2H + "O" \rightarrow [SCH_2CO_2H]_2 + H_2O 2HSCH2​CO2​H+"O"→[SCH2​CO2​H]2​+H2​O

With metal ions, TDGA, usually as its dianion, forms complexes .

Biochemical Pathways

TDGA is involved in the degradation of thiodiglycol (TDG) by Alcaligenes xylosoxydans ssp. xylosoxydans (SH91). This process leads to metabolic byproducts and ultimately inhibits the overall degradation process . TDGA is also a major metabolite in the metabolism of 1,1-dichloroethylene (VDC), a compound used in various industries .

Pharmacokinetics

It’s known that tdga is a metabolite of certain compounds, suggesting that it is produced and eliminated within the body .

Result of Action

It’s known that tdga and its derivatives can break the disulfide bonds in the cortex of hair, leading to depilation or hair removal . It’s also used in the treatment of periorbicular hyperchromia, a skin condition .

Action Environment

The action, efficacy, and stability of TDGA can be influenced by environmental factors. For instance, the degradation of thiodiglycol by TDGA is affected by a metabolic capacity constraint that limits the specific thiodiglycol utilization rate . Additionally, the extraction performance and selectivity of TDGA for lanthanide ions were found to be influenced by the soft/hard donor atom on lanthanide separation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiodiglycolic acid can be synthesized through the reaction of sodium or potassium chloroacetate with alkali metal hydrosulfide in an aqueous medium. Another method involves the reaction of chloroacetic acid with sodium thiosulfate to form a Bunte salt, which is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting monochloroacetic acid with sodium hydrosulfide in an aqueous medium. The reaction mixture is then acidified, and the desired product is extracted using organic solvents such as ethers or alcohols. The crude product is purified by distillation .

Chemical Reactions Analysis

Types of Reactions: Thiodiglycolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual carboxylic acid groups and sulfur atom, which confer distinct chemical properties and reactivity. Its ability to form complexes with metals and act as a reducing agent makes it valuable in various industrial and scientific applications .

Properties

IUPAC Name

2-(carboxymethylsulfanyl)acetic acid
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InChI

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
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InChI Key

UVZICZIVKIMRNE-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)SCC(=O)O
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Molecular Formula

C4H6O4S
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DSSTOX Substance ID

DTXSID1051432
Record name Thiodiglycolic acid
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Molecular Weight

150.16 g/mol
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Physical Description

Colorless or white solid; [HSDB] Tan powder; [Alfa Aesar MSDS], Solid
Record name Thiodiglycolic acid
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Solubility

Very soluble in ethanol, soluble in benzene, In water, 4X10+5 mg/l @ 25 deg, 400 mg/mL at 25 °C
Record name THIODIGLYCOLIC ACID
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Color/Form

Crystals from water, A white powder or crystals from ethyl acetate/benzene, Colorless crystals

CAS No.

123-93-3
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Melting Point

129 °C
Record name THIODIGLYCOLIC ACID
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Record name Thiodiacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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